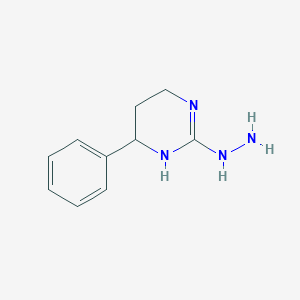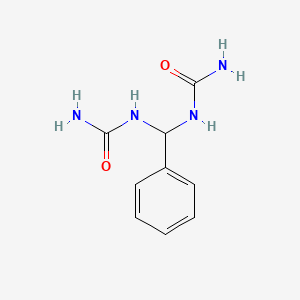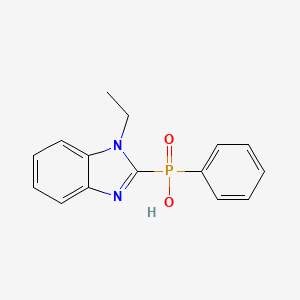
3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound containing a thiazolidine ring with an aminopropyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to increase yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidine derivatives
Substitution: Functionalized thiazolidine derivatives
Applications De Recherche Scientifique
3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The thiazolidine ring can also participate in redox reactions, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropyltriethoxysilane: A silane compound used for surface modification and functionalization.
3-Aminopropyltrimethoxysilane: Similar to triethoxysilane but with different alkoxy groups.
N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Contains an additional aminoethyl group, used for more complex functionalization.
Uniqueness
3-(3-Aminopropyl)-1,3-thiazolidine-2,4-dione is unique due to its thiazolidine ring structure, which imparts distinct chemical properties and reactivity compared to other aminopropyl compounds
Propriétés
Formule moléculaire |
C6H10N2O2S |
|---|---|
Poids moléculaire |
174.22 g/mol |
Nom IUPAC |
3-(3-aminopropyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O2S/c7-2-1-3-8-5(9)4-11-6(8)10/h1-4,7H2 |
Clé InChI |
IVMXLHAJLFCYSI-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)S1)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15096783.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide](/img/structure/B15096784.png)
![Ethyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15096788.png)
![Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]-](/img/structure/B15096791.png)
![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15096793.png)
![(2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B15096804.png)

![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}pyridine-4-carbohydrazide](/img/structure/B15096815.png)

![5-Methyl-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B15096827.png)


![C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine](/img/structure/B15096865.png)

